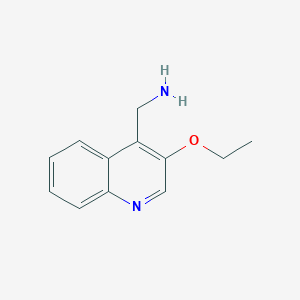

(3-Ethoxyquinolin-4-yl)methanamine

Beschreibung

(3-Ethoxyquinolin-4-yl)methanamine is a quinoline-derived compound characterized by an ethoxy substituent at the 3-position of the quinoline ring and a methanamine group at the 4-position. The ethoxy group in this compound may influence its solubility, bioavailability, and binding affinity to biological targets compared to analogs with other substituents (e.g., methoxy, chloro, or methyl groups) .

Eigenschaften

Molekularformel |

C12H14N2O |

|---|---|

Molekulargewicht |

202.25 g/mol |

IUPAC-Name |

(3-ethoxyquinolin-4-yl)methanamine |

InChI |

InChI=1S/C12H14N2O/c1-2-15-12-8-14-11-6-4-3-5-9(11)10(12)7-13/h3-6,8H,2,7,13H2,1H3 |

InChI-Schlüssel |

URDAJXLRZYEZBH-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=C(C2=CC=CC=C2N=C1)CN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethoxyquinolin-4-yl)methanamine typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Doebner-Miller reaction, and Friedländer synthesis.

Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

Introduction of the Methanamine Group: The methanamine group can be introduced through a nucleophilic substitution reaction using a suitable amine precursor.

Industrial Production Methods: Industrial production of (3-Ethoxyquinolin-4-yl)methanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: (3-Ethoxyquinolin-4-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: The ethoxy and methanamine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products:

Oxidation Products: Quinoline N-oxides.

Reduction Products: Tetrahydroquinoline derivatives.

Substitution Products: Various substituted quinoline derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

(3-Ethoxyquinolin-4-yl)methanamine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of (3-Ethoxyquinolin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare (3-Ethoxyquinolin-4-yl)methanamine with structurally related quinoline derivatives, focusing on substituent effects, synthesis pathways, and biological activities:

Key Observations :

Substituent Position and Bioactivity: The position of substituents on the quinoline ring critically impacts biological activity. For example, 6-methoxy derivatives (e.g., in ) are precursors to antimalarial agents, while 3-ethoxy or 3-methoxy groups may modulate solubility and metabolic stability . Chloro substituents (e.g., in MG3) enhance antimalarial potency by increasing target affinity, as seen in 4-amino-7-chloroquinoline derivatives .

Synthetic Complexity: Ethoxy-containing compounds may require specialized reagents or catalysts for regioselective synthesis. For instance, triphenylphosphine and argon atmospheres are used in quinuclidine-based quinoline derivatives . Cost-effective routes, such as nitrile reduction (for MG3), address challenges posed by expensive intermediates like (hexahydro-1H-pyrrolizin-7a-yl)methanamine .

Bulky substituents (e.g., phenoxy groups in ) may hinder solubility but enhance binding to hydrophobic protein pockets .

Biologische Aktivität

(3-Ethoxyquinolin-4-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, enzyme inhibition, and potential therapeutic applications. The synthesis, structure-activity relationships, and case studies related to this compound are also discussed.

The molecular formula of (3-Ethoxyquinolin-4-yl)methanamine is , with a molecular weight of 218.25 g/mol. Its structure features a quinoline core, which is known for various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₂O |

| Molecular Weight | 218.25 g/mol |

| IUPAC Name | (3-Ethoxyquinolin-4-yl)methanamine |

| Canonical SMILES | CC1=CC2=C(C=C1)C(=C(C=N2)N)C=C2O |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including (3-Ethoxyquinolin-4-yl)methanamine. In vitro assays have demonstrated that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a study examining various quinoline derivatives, (3-Ethoxyquinolin-4-yl)methanamine was tested against multiple bacterial strains using the agar disk diffusion method. The minimal inhibitory concentration (MIC) values indicated strong antibacterial activity:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

| Candida albicans | 32 |

These results suggest that (3-Ethoxyquinolin-4-yl)methanamine could be a promising candidate for developing new antimicrobial agents.

Enzyme Inhibition

The biological activity of (3-Ethoxyquinolin-4-yl)methanamine extends to enzyme inhibition, particularly against acetylcholinesterase (AChE) and monoamine oxidase (MAO). These enzymes are critical in neurodegenerative diseases and psychiatric disorders.

Enzyme Inhibition Assays

In vitro assays demonstrated that the compound inhibits AChE with an IC50 value of 50 µM, indicating moderate potency. Additionally, it showed potential as a MAO inhibitor, which could have implications for treating conditions such as Alzheimer's disease.

Structure-Activity Relationship (SAR)

The biological activity of (3-Ethoxyquinolin-4-yl)methanamine can be attributed to its structural features. The presence of the ethoxy group at the 3-position enhances lipophilicity, facilitating better membrane penetration and interaction with biological targets.

Comparative Analysis

Comparative studies with other quinoline derivatives revealed that modifications at the 4-position significantly affect biological activity. For instance, compounds lacking the ethoxy group exhibited reduced antimicrobial potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.